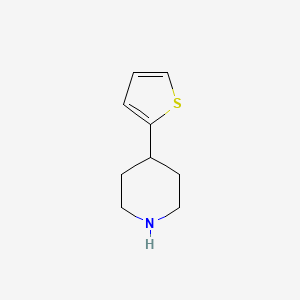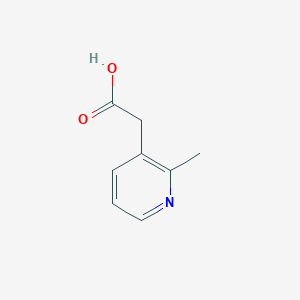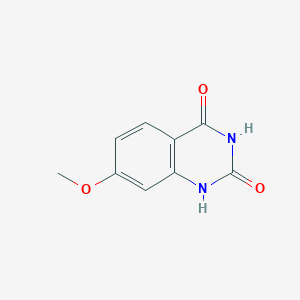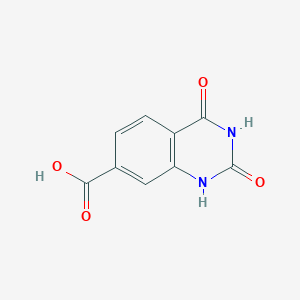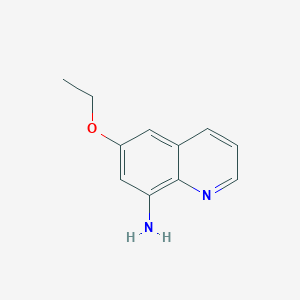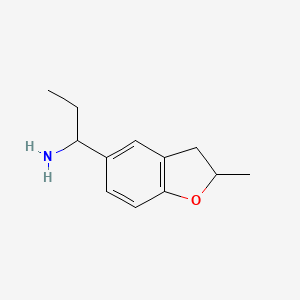
1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is an organic compound with the molecular formula C12H17NO It is a derivative of benzofuran, a bicyclic compound consisting of a benzene ring fused to a furan ring
Aplicaciones Científicas De Investigación
1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine can be synthesized through several synthetic routes. One common method involves the alkylation of 2-methyl-2,3-dihydro-benzofuran with propylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the benzofuran ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or halogenated derivatives.
Comparación Con Compuestos Similares
- 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-ethylamine
- 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-methylamine
Comparison: 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine is unique due to its propylamine side chain, which can influence its chemical reactivity and biological activity compared to its ethylamine and methylamine counterparts. The longer alkyl chain may enhance lipophilicity, potentially affecting its pharmacokinetic properties and interaction with biological membranes.
Propiedades
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHKIYFEXZSVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
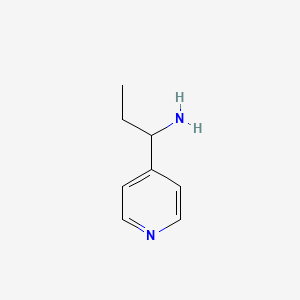

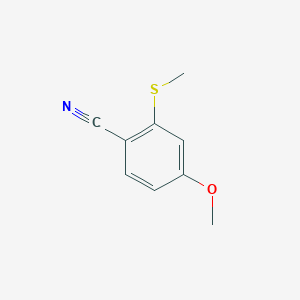
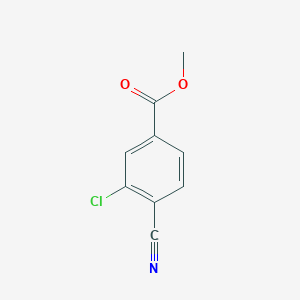
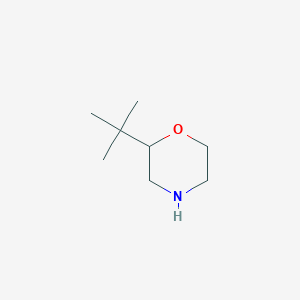
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)


